![molecular formula C18H19N5O B2395275 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-phenylpropanamide CAS No. 1396889-23-8](/img/structure/B2395275.png)
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-phenylpropanamide
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Overview
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-phenylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazolopyrimidine derivative that has shown promising results in scientific research.
Scientific Research Applications
Synthesis and Biological Evaluation
Anticancer and Anti-5-lipoxygenase Agents : Research into novel pyrazolopyrimidines derivatives has led to the development of compounds with significant cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, as well as 5-lipoxygenase inhibition activities. These compounds are synthesized through various chemical reactions, showcasing the potential for therapeutic applications in oncology and inflammation (Rahmouni et al., 2016).
Isoxazolines and Isoxazoles Derivatives : The synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives via [3+2] cycloaddition has been studied, expanding the chemical diversity of pyrazolopyrimidines and exploring their potential applications (Rahmouni et al., 2014).
Insecticidal and Antibacterial Potential : Pyrimidine linked pyrazole heterocyclics synthesized via microwave irradiative cyclocondensation have shown significant insecticidal and antibacterial activities, highlighting their potential in agricultural and antimicrobial research (Deohate & Palaspagar, 2020).
Antimicrobial Activity of Heterocycles Incorporating Antipyrine Moiety : Novel heterocycles that incorporate the antipyrine moiety have been synthesized and evaluated for their antimicrobial activities, demonstrating the versatility of pyrazolopyrimidines in developing new antimicrobial agents (Bondock et al., 2008).
Enaminonitriles in Heterocyclic Synthesis : The use of enaminonitriles for the synthesis of new pyrazole, pyridine, and pyrimidine derivatives has been explored, further illustrating the compound's role in the creation of diverse heterocyclic compounds with potential biological activities (Fadda et al., 2012).
Mechanism of Action
Target of Action
Similar compounds with pyrazole and imidazole moieties have been reported to have a broad range of biological activities .
Mode of Action
Compounds with similar structures have been reported to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways, leading to their broad range of biological activities .
Pharmacokinetics
Compounds with similar structures are known to have diverse pharmacokinetic properties .
Result of Action
Compounds with similar structures have been reported to have a variety of effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly influence the action of many compounds .
properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-13-10-14(2)23(22-13)18-19-11-16(12-20-18)21-17(24)9-8-15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFWLESFHIIICY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)CCC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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